molecular formula C16H13N5O2S B5519973 5-(2-METHYLPHENYL)-4-((4-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

5-(2-METHYLPHENYL)-4-((4-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5519973
M. Wt: 339.4 g/mol
InChI Key: PGUIRPLDHFANGW-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-METHYLPHENYL)-4-((4-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a useful research compound. Its molecular formula is C16H13N5O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol is 339.07899585 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Antibacterial and Antifungal Properties : Compounds synthesized from 2-amino-5-nitrothiazole, sharing structural similarities with the target compound, have been evaluated for their antibacterial and antifungal activities. These compounds have shown promising results against selected bacteria and fungi, including Mycobacterium tuberculosis, indicating their potential as antimicrobial agents (Samadhiya et al., 2014).

  • Corrosion Inhibition : Schiff’s bases of pyridyl substituted triazoles, which include derivatives structurally related to the mentioned compound, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrated significant efficiency in preventing corrosion, suggesting their potential industrial applications in protecting metals against corrosive environments (Ansari et al., 2014).

  • DNA Methylation Inhibitors : Certain derivatives of 1,2,4-triazole-3-thiols have been explored for their effect on cancer DNA methylation, suggesting their potential use in cancer research and therapy. The synthesized compounds were evaluated for their ability to inhibit DNA methylation, a process crucial for cancer progression, highlighting their potential as therapeutic agents (Hakobyan et al., 2017).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activities : Some new 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. These compounds were found to possess good to moderate activities against test microorganisms, indicating their potential as novel antimicrobial agents (Bektaş et al., 2010).

  • Antioxidant Evaluation : Novel phenothiazine linked substituted benzylideneamino-1,2,4-triazole derivatives have been synthesized and evaluated for their antioxidant activity. The study revealed that certain compounds exhibited potent antioxidant activity, suggesting their possible use in managing oxidative stress-related conditions (Maddila et al., 2015).

Properties

IUPAC Name

3-(2-methylphenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-11-4-2-3-5-14(11)15-18-19-16(24)20(15)17-10-12-6-8-13(9-7-12)21(22)23/h2-10H,1H3,(H,19,24)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUIRPLDHFANGW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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